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Compound of Interest

2-(Benzyloxy)-4-
Compound Name:
methoxybenzaldehyde

Cat. No.: B184467

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Benzyloxy)-4-methoxybenzaldehyde, an aromatic aldehyde of interest in organic synthesis
and medicinal chemistry. This document details its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) characteristics. The information presented herein is
essential for the structural elucidation, purity assessment, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-(Benzyloxy)-4-
methoxybenzaldehyde. While experimental data for this specific molecule is not readily
available in the public domain, the provided information is a combination of predicted values
and data extrapolated from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR (Proton NMR) Data (Predicted)

Solvent: CDCls, Reference: TMS (6 0.00 ppm)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.3 S 1H Aldehyde (-CHO)
~7.8 d 1H Ar-H
~7.5-7.3 m 5H Ar-H (benzyl)
~6.6 dd 1H Ar-H
~6.5 d 1H Ar-H
~5.2 S 2H Methylene (-OCHzPh)
~3.9 S 3H Methoxy! (-OCHs)

Table 2: 13C NMR (Carbon-13 NMR) Data

Solvent: CDClIs, Reference: CDCIs (0 77.16 ppm)
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Chemical Shift (6, ppm) (Computed)[1]

Assignment

189.5 Aldehyde (C=0)
165.0 Ar-C (quaternary)
162.0 Ar-C (quaternary)
136.0 Ar-C (quaternary, benzyl)
130.0 Ar-CH

128.8 Ar-CH (benzyl)

128.4 Ar-CH (benzyl)

127.5 Ar-CH (benzyl)

120.0 Ar-C (quaternary)
106.0 Ar-CH

99.0 Ar-CH

70.5 Methylene (-OCHzPh)
55.5 Methoxyl (-OCHs)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)
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Wavenumber (cm~?) Intensity Assignment
~3050 Medium Aromatic C-H stretch
_ Aliphatic C-H stretch (CHz and
~2950, ~2850 Medium
CHs)
] Aldehyde C-H stretch (Fermi
~2820, ~2720 Medium, Sharp
doublet)
Carbonyl (C=0) stretch of
~1685 Strong, Sharp }
aromatic aldehyde
~1600, ~1500 Medium-Strong Aromatic C=C ring stretching
~1250 Strong Aryl-O-C stretch (asymmetric)
~1030 Strong Aryl-O-C stretch (symmetric)
C-H out-of-plane bending
~740, ~700 Strong

(monosubstituted benzyl)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

lonization Mode: Electron lonization (El)

m/z Proposed Fragment lon

242 [M]* (Molecular lon)

241 [M-H]*

213 [M-CHOJ*

151 [M-C7H7]*

91 [C7H7]* (Tropylium ion, base peak)

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented above. These protocols are based on standard practices for the analysis of aromatic
aldehydes.

NMR Spectroscopy

A sample of 2-(Benzyloxy)-4-methoxybenzaldehyde (approximately 10-20 mg) is dissolved in
deuterated chloroform (CDCIs, ~0.7 mL) containing tetramethylsilane (TMS) as an internal
standard. The *H and *3C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
For *H NMR, data is typically acquired over a spectral width of 0-12 ppm with a sufficient
number of scans to achieve a good signal-to-noise ratio. For 3C NMR, a spectral width of O-
220 ppm is used, and a larger number of scans is typically required.

IR Spectroscopy

The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A
small amount of the solid sample is finely ground with dry potassium bromide (KBr) and
pressed into a thin, transparent pellet. Alternatively, a spectrum can be recorded from a thin film
of the sample deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The
spectrum is recorded in the range of 4000-400 cm~1.

Mass Spectrometry

Mass spectral analysis is performed using a mass spectrometer with an electron ionization (EI)
source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane)
is introduced into the instrument. The molecules are ionized by a high-energy electron beam
(typically 70 eV), and the resulting charged fragments are separated by a mass analyzer based
on their mass-to-charge ratio (m/z).

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 2-
(Benzyloxy)-4-methoxybenzaldehyde is illustrated below.
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A generalized workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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